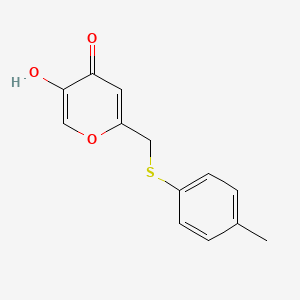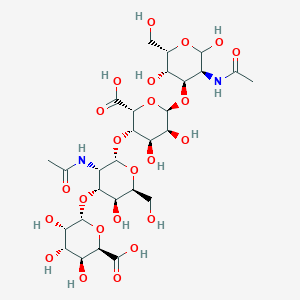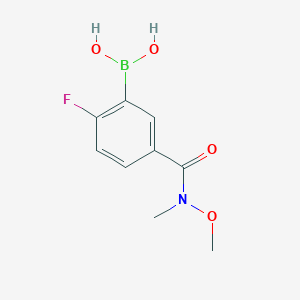![molecular formula C13H17N5O4 B1437122 2-(2-Deoxy-b-D-ribofuranosyl)-2,3,8,9-tetrahydro-7-oxa-2,3,5,6-tetraazabenz[cd]azulen-4-amine CAS No. 477205-38-2](/img/structure/B1437122.png)
2-(2-Deoxy-b-D-ribofuranosyl)-2,3,8,9-tetrahydro-7-oxa-2,3,5,6-tetraazabenz[cd]azulen-4-amine
Descripción general
Descripción
The compound is a nucleoside analog, which are often used in antiviral or anticancer therapies. Nucleoside analogs are compounds structurally similar to naturally occurring RNA or DNA, incorporated into the growing nucleic acid chains and cause premature termination .
Synthesis Analysis
The synthesis of such compounds usually involves the coupling of a sugar molecule with a base. In this case, the sugar is 2-deoxyribose and the base is a complex nitrogen-containing heterocycle . The exact method of synthesis would depend on the specific reactions used to construct the heterocycle and attach it to the sugar .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the heterocycle. It would contain a ribose sugar attached to a nitrogenous base. The base is a complex structure containing multiple nitrogen atoms .Chemical Reactions Analysis
As a nucleoside analog, this compound could potentially be incorporated into DNA or RNA chains during replication or transcription, causing premature termination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure of the heterocycle. It would likely be soluble in water and could potentially form hydrogen bonds with other molecules .Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2R,3S,5R)-5-(6-amino-10-oxa-3,5,7,9-tetrazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-3-yl)-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O4/c14-13-15-11-10-6(1-2-21-17-11)4-18(12(10)16-13)9-3-7(20)8(5-19)22-9/h4,7-9,19-20H,1-3,5H2,(H3,14,15,16,17)/t7-,8+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVZDAZBBXLMRA-DJLDLDEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CONC2=C3C1=CN(C3=NC(=N2)N)C4CC(C(O4)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CONC2=C3C1=CN(C3=NC(=N2)N)[C@H]4C[C@@H]([C@H](O4)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Deoxy-b-D-ribofuranosyl)-2,3,8,9-tetrahydro-7-oxa-2,3,5,6-tetraazabenz[cd]azulen-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(4-bromophenyl)(4-chlorophenyl)methyl]ethane-1,2-diamine](/img/structure/B1437046.png)




![1-[2-(3,4-Dichlorophenyl)ethyl]piperazine](/img/structure/B1437054.png)

![tert-Butyl 7-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1437059.png)


